N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structure of this compound consists of a pyrido[3,4-d]pyrimidine core with benzyl and methyl substituents on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzylamine and methylamine in the presence of a catalytic amount of hydrochloric acid . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzylamine or methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrido[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar scaffold but with a pyrazole ring fused to the pyrimidine core.
Pyrido[2,3-d]pyrimidine: Different nitrogen atom positioning in the pyridine ring.
Pyrido[4,3-d]pyrimidine: Another isomer with distinct biological activities and synthetic routes.
This compound stands out due to its specific substitution pattern, which can confer unique biological properties and synthetic versatility.
Properties
Molecular Formula |
C15H14N4 |
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Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14N4/c1-19(10-12-5-3-2-4-6-12)15-13-7-8-16-9-14(13)17-11-18-15/h2-9,11H,10H2,1H3 |
InChI Key |
DUQLCWBTGKLKTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=CN=C3 |
Origin of Product |
United States |
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